4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride is a chemical compound with the molecular formula C8H18Cl2F2N2.
Vorbereitungsmethoden
The synthesis of 4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride involves several steps. One common synthetic route includes the reaction of azepane with 2,2-difluoroethylamine under specific conditions to form the desired compound. The reaction is typically carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride can be compared with other similar compounds, such as:
4-(2,2-Difluoroethyl)piperidine: Similar in structure but with a different ring size.
4-(2,2-Difluoroethyl)morpholine: Contains an oxygen atom in the ring structure.
4-(2,2-Difluoroethyl)pyrrolidine: Smaller ring size with different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the difluoroethyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H18Cl2F2N2 |
---|---|
Molekulargewicht |
251.14 g/mol |
IUPAC-Name |
4-(2,2-difluoroethyl)azepan-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H16F2N2.2ClH/c9-7(10)6-8(11)2-1-4-12-5-3-8;;/h7,12H,1-6,11H2;2*1H |
InChI-Schlüssel |
DXIBHSLHLQGDJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCNC1)(CC(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.